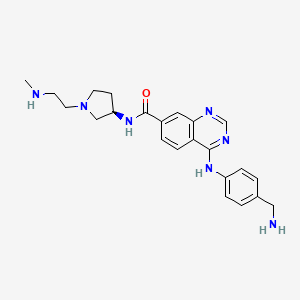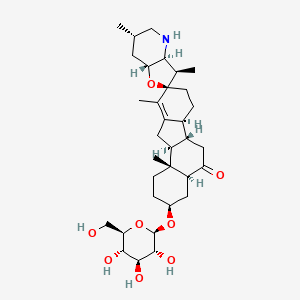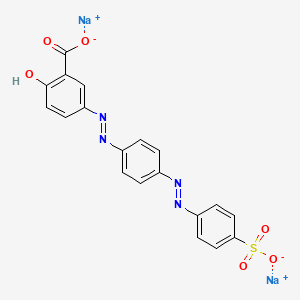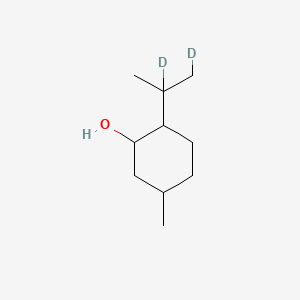![molecular formula C17H25N3O2S B12373220 ethyl 4-methyl-2-[(2E)-2-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinyl]-1,3-thiazole-5-carboxylate](/img/structure/B12373220.png)
ethyl 4-methyl-2-[(2E)-2-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinyl]-1,3-thiazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-methyl-2-[(2E)-2-(1,7,7-trimethyl-2-bicyclo[221]heptanylidene)hydrazinyl]-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that includes a bicyclic system and a thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-[(2E)-2-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinyl]-1,3-thiazole-5-carboxylate typically involves multiple steps. The starting materials often include ethyl 4-methyl-1,3-thiazole-5-carboxylate and a hydrazine derivative. The reaction conditions usually require a solvent such as ethanol or methanol and may involve heating under reflux to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters would be essential to maintain consistency and efficiency.
化学反应分析
Types of Reactions
Ethyl 4-methyl-2-[(2E)-2-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinyl]-1,3-thiazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
科学研究应用
Ethyl 4-methyl-2-[(2E)-2-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinyl]-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study enzyme interactions.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism by which ethyl 4-methyl-2-[(2E)-2-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinyl]-1,3-thiazole-5-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The bicyclic system and thiazole ring may play a crucial role in binding to these targets and modulating their activity.
相似化合物的比较
Similar Compounds
Ethyl 4-methyl-1,3-thiazole-5-carboxylate: A simpler analog without the bicyclic system.
2-(1,7,7-Trimethylbicyclo[2.2.1]heptanyl)hydrazine: A compound with a similar bicyclic system but lacking the thiazole ring.
Uniqueness
Ethyl 4-methyl-2-[(2E)-2-(1,7,7-trimethyl-2-bicyclo[221]heptanylidene)hydrazinyl]-1,3-thiazole-5-carboxylate is unique due to its combination of a bicyclic system and a thiazole ring, which may confer distinct chemical and biological properties
属性
分子式 |
C17H25N3O2S |
|---|---|
分子量 |
335.5 g/mol |
IUPAC 名称 |
ethyl 4-methyl-2-[(2E)-2-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinyl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H25N3O2S/c1-6-22-14(21)13-10(2)18-15(23-13)20-19-12-9-11-7-8-17(12,5)16(11,3)4/h11H,6-9H2,1-5H3,(H,18,20)/b19-12+ |
InChI 键 |
GEYRNMJVRIXCRH-XDHOZWIPSA-N |
手性 SMILES |
CCOC(=O)C1=C(N=C(S1)N/N=C/2\CC3CCC2(C3(C)C)C)C |
规范 SMILES |
CCOC(=O)C1=C(N=C(S1)NN=C2CC3CCC2(C3(C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


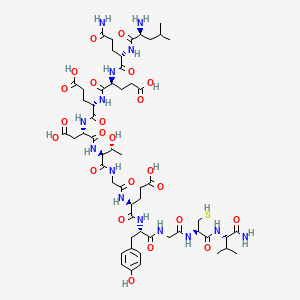
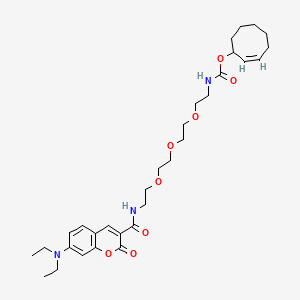
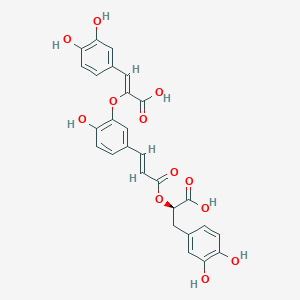

![(3S)-3-[[2-[4-[(4-methylpyridin-2-yl)amino]butanoylamino]acetyl]amino]-3-(4-naphthalen-1-ylphenyl)propanoic acid](/img/structure/B12373168.png)
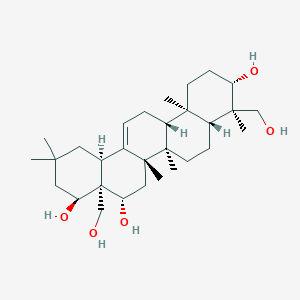
![(1R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18Z,20E,22S,23R,25S,27R,28S,29R)-22-ethyl-7,11,14,15,23-pentahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B12373176.png)
![2-amino-8-[1-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]pyrazol-4-yl]-9-[(4-fluorophenyl)methyl]-1H-purin-6-one](/img/structure/B12373182.png)
![5-Hydroxy-2-[2-(2-hydroxyphenyl)ethyl]chromone](/img/structure/B12373191.png)

